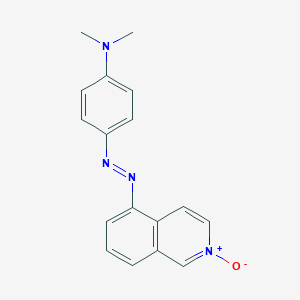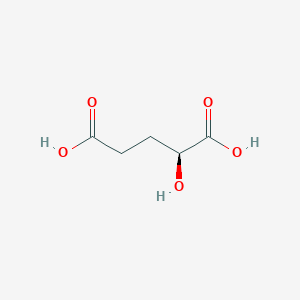
Benzquercin
描述
苯曲辛属于黄酮类化合物,是槲皮素的衍生物。它以其潜在的治疗特性而闻名,包括抗炎和抗氧化作用。 苯曲辛在化学上被鉴定为 3,3',4',5,7-五苯氧基黄酮,分子式为 C50H40O7 .
准备方法
合成路线和反应条件
苯曲辛可以通过槲皮素的苄基化合成。该过程涉及槲皮素与苄基氯在碱性条件下(例如碳酸钾)的反应。 反应通常在有机溶剂(如二甲基甲酰胺 (DMF))中于高温下进行 .
工业生产方法
苯曲辛的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用大型反应器并精确控制反应条件,以确保高产率和纯度。 然后通过结晶或色谱技术对产物进行纯化 .
化学反应分析
反应类型
苯曲辛会经历多种类型的化学反应,包括:
氧化: 苯曲辛可以被氧化形成醌。
还原: 它可以被还原形成二氢衍生物。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
主要产物
氧化: 醌和其他氧化衍生物。
还原: 二氢苯曲辛。
科学研究应用
苯曲辛在科学研究中有着广泛的应用:
化学: 用作合成其他黄酮类衍生物的前体。
生物学: 研究其潜在的抗炎和抗氧化特性。
医学: 研究其在治疗癌症和心血管疾病等疾病方面的潜在治疗效果。
工业: 用于开发保健食品和功能性食品 .
作用机制
苯曲辛主要通过其抗氧化特性发挥作用。它清除自由基和活性氧物质,从而减少氧化应激。 它还可以调节各种信号通路,包括 p53/p21 通路,该通路参与细胞周期调控和细胞凋亡 .
相似化合物的比较
类似化合物
槲皮素: 苯曲辛的母体化合物,以其抗氧化和抗炎特性而闻名。
山奈酚: 另一种具有类似生物活性的黄酮类化合物。
杨梅素: 一种具有强抗氧化特性的黄酮类化合物
苯曲辛的独特性
苯曲辛的独特性在于其与槲皮素相比具有更高的稳定性和生物利用度。 槲皮素的苄基化提高了其亲脂性,使其在有机溶剂中更易溶解,并可能改善其在生物系统中的吸收 .
属性
IUPAC Name |
2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H40O7/c51-48-47-45(55-34-39-22-12-4-13-23-39)29-42(52-31-36-16-6-1-7-17-36)30-46(47)57-49(50(48)56-35-40-24-14-5-15-25-40)41-26-27-43(53-32-37-18-8-2-9-19-37)44(28-41)54-33-38-20-10-3-11-21-38/h1-30H,31-35H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQNIJRRXIHHAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=C(C(=O)C4=C(O3)C=C(C=C4OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H40O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70157116 | |
| Record name | Benzquercin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70157116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
752.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13157-90-9 | |
| Record name | 3,3′,4′,5,7-Pentabenzyloxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13157-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzquercin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013157909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzquercin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70157116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZQUERCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/499L7I0905 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential therapeutic targets of Benzquercin?
A1: Research suggests that this compound may act on two primary targets:
- Type 2 transmembrane serine protease (TMPRSS2): A computational study [] proposed this compound as a potential inhibitor of TMPRSS2, an enzyme critical for SARS-CoV-2 cell entry. This inhibition could prevent viral infection.
- Connective tissue: An older study [] explored the effects of this compound on lathyritic mice, a model for connective tissue disorders. Results indicated that this compound might protect against structural damage in the aorta and skin caused by beta-aminopropionitrile (beta-APN), a compound that disrupts collagen and elastin formation.
Q2: What computational methods were employed to investigate the potential of this compound as a TMPRSS2 inhibitor?
A3: The study [] utilized a combination of molecular modeling techniques:
Q3: Are there any in vitro or in vivo studies validating the computational findings on this compound's potential as a TMPRSS2 inhibitor?
A4: Currently, the available research [] primarily relies on computational predictions. Experimental validation through in vitro assays, such as enzyme inhibition assays using TMPRSS2, is crucial to confirm the computational findings. Following in vitro validation, in vivo studies using relevant animal models would be necessary to assess the efficacy and safety of this compound as a potential therapeutic agent targeting TMPRSS2.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



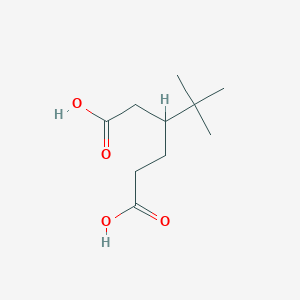
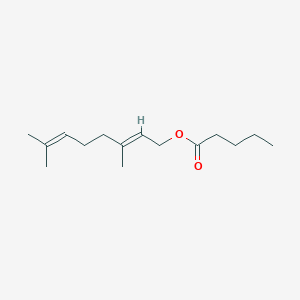

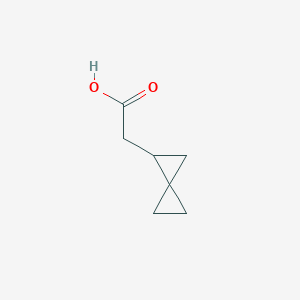

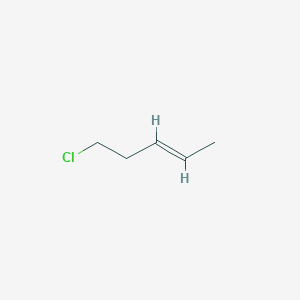
![(1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane](/img/structure/B78286.png)

![2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl myristate](/img/structure/B78289.png)
![[(3R,4S,5R)-3,4,5,6-Tetraacetyloxyhexyl] acetate](/img/structure/B78291.png)

